![molecular formula C21H19N5O B6508392 N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide CAS No. 897622-43-4](/img/structure/B6508392.png)

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

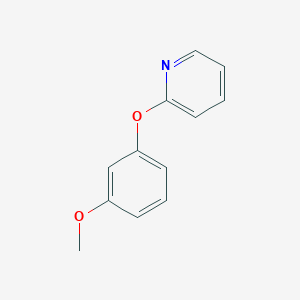

The compound “N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a carboxamide group (-CONH2), and a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a carboxamide group. Additionally, it has a tetrazole ring attached to a dimethylphenyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The tetrazole ring, being rich in nitrogen, could participate in various reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carboxamide group could enhance its solubility in polar solvents due to the ability of the carbonyl and amine groups to participate in hydrogen bonding .科学的研究の応用

Quantum Computing and Quantum Information Processing

Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. F2070-0077 could play a role in quantum algorithms due to its unique structure. Researchers are exploring its potential as a qubit (quantum bit) or as part of quantum gates. Its properties, such as entanglement and superposition, may contribute to enhancing quantum information processing systems .

Seed Preservation and Agricultural Applications

While not directly related to its chemical properties, F2070-0077’s role in seed preservation deserves attention. The EU-funded INCREASE project focuses on advancing seed preservation through citizen science initiatives . F2070-0077 could potentially contribute to seed coating technologies, enhancing seed viability during storage and germination.

作用機序

Target of Action

The primary target of F2070-0077, also known as Inavolisib, is the phosphatidylinositol 3-kinase (PI3K) alpha . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

F2070-0077 is a highly selective inhibitor and degrader of mutant PI3K alpha . It inhibits the PI3K pathway through HER2-dependent degradation . This unique mechanism of action drives more potent and sustained inhibition of PI3K and the pathway than other PI3K inhibitors, especially in tumor cells harboring a p110α mutation .

Biochemical Pathways

The PI3K-mediated signaling pathway plays an important role in the development of tumors as dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents and radiotherapy . By inhibiting the PI3K pathway, F2070-0077 can potentially suppress tumor growth and enhance the efficacy of other antineoplastic agents .

Pharmacokinetics

The pharmacokinetics of F2070-0077 is currently being evaluated in clinical trials . These trials aim to investigate the safety, tolerability, and pharmacokinetics of F2070-0077 when administered orally as a single agent in patients with solid tumors and in combination with endocrine and targeted therapies in patients with breast cancer .

Result of Action

The inhibition of the PI3K pathway by F2070-0077 can lead to a decrease in tumor growth and potentially improve outcomes . In a phase III INAVO120 study, the combination of F2070-0077 with palbociclib and fulvestrant demonstrated a statistically significant and clinically meaningful improvement in progression-free survival in patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative, endocrine-resistant, locally advanced or metastatic breast cancer .

Action Environment

The action, efficacy, and stability of F2070-0077 can be influenced by various environmental factors. These factors can include the presence of other medications, the patient’s overall health status, and the specific characteristics of the tumor. The ongoing clinical trials aim to evaluate the efficacy and safety of F2070-0077 in different environments and conditions .

将来の方向性

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis, among others .

特性

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c1-14-7-10-19(11-15(14)2)26-20(23-24-25-26)13-22-21(27)18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJNNTVIYNWNOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508312.png)

![2-(4-tert-butylphenyl)-3-(3-methoxypropyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508318.png)

![2-(2-fluorophenyl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508324.png)

![2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6508332.png)

![2-[(6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B6508340.png)

![(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508348.png)

![6-benzyl-N-(4-ethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6508353.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B6508374.png)

![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508378.png)

![1,3-dimethyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6508399.png)

![(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508414.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6508422.png)

![2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6508429.png)